molecular formula C21H22N2O3 B8456702 1h-Indole-1-carboxylic acid,5-(benzoylmethylamino)-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,5-(benzoylmethylamino)-,1,1-dimethylethyl ester

Cat. No. B8456702
M. Wt: 350.4 g/mol
InChI Key: IQEOPMCKCIOZRP-UHFFFAOYSA-N
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Patent
US07314936B2

Procedure details

A mixture of 5-(benzoyl-methyl-amino)-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (500 mg) and MnO2 (5 g) in toluene (20 mL) was heated at 80° C. for 1 h. Additional MnO2 (5 g) was introduced and the resulting mixture was stirred at 80° C. for 1 h. After cooling to room temperature, the mixture was filtered through celite and the filtrate was concentrated. The product was purified by chromatography (30% EtOAc-hexanes) to give 5-(benzoyl-methyl-amino)-indole-1-carboxylic acid tert-butyl ester (372 mg, 75%).
Name
5-(benzoyl-methyl-amino)-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N:17]([C:19](=[O:26])[C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH3:18])=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1(C)C=CC=CC=1.O=[Mn]=O>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N:17]([C:19](=[O:26])[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH3:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
5-(benzoyl-methyl-amino)-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC(=CC=C12)N(C)C(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography (30% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)N(C)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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